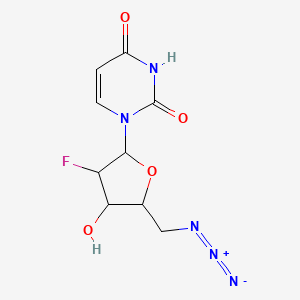

5'-Azido-2',5'-dideoxy-2'-fluorouridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10FN5O4 |

|---|---|

Molecular Weight |

271.21 g/mol |

IUPAC Name |

1-[5-(azidomethyl)-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H10FN5O4/c10-6-7(17)4(3-12-14-11)19-8(6)15-2-1-5(16)13-9(15)18/h1-2,4,6-8,17H,3H2,(H,13,16,18) |

InChI Key |

IKZBULOUWHBODB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CN=[N+]=[N-])O)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications

Stereoselective Synthesis of the 2'-Fluoro-2',5'-dideoxyuridine Scaffold

The foundational step in the synthesis of 5'-Azido-2',5'-dideoxy-2'-fluorouridine is the construction of the 2'-fluoro-2',5'-dideoxyuridine scaffold. This process is challenging due to the need for stereocontrol at the 2'-position of the sugar moiety.

Approaches to Fluorination at the 2' Position

The introduction of a fluorine atom at the 2'-position of a nucleoside can significantly alter its biological activity and stability. researchgate.net Both nucleophilic and electrophilic fluorinating agents are employed for this purpose. nih.gov

One common strategy involves the synthesis of a pre-fluorinated sugar intermediate which is then coupled with the nucleobase. For instance, the synthesis of 2'-deoxy-2'-fluoro-β-D-arabinonucleosides can start from 1,3,5-tri-O-benzoyl-α-D-ribofuranose. nih.gov Treatment with diethylaminosulfur trifluoride (DAST) in dichloromethane (B109758) can yield the corresponding 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose. nih.gov This fluorinated sugar can then be converted to the α-D-arabinofuranosyl bromide and subsequently coupled with a silylated pyrimidine (B1678525) base. nih.govthieme-connect.com

Another approach utilizes potassium fluoride (B91410) in acetamide (B32628) for fluorination. nih.gov A seven-step synthesis of 1,3-di-O-acetyl-5-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranose has been reported starting from 1,2:5,6-di-O-isopropylidene-3-O-tosyl-α-D-allofuranose. nih.gov

Electrophilic fluorination using reagents like dilute F₂ in an inert gas mixture or acetyl hypofluorite (B1221730) can also be employed, particularly for the synthesis of radiolabeled compounds. nih.gov For example, 3,4,6-tri-O-acetyl-D-glucal can be fluorinated to produce a fluorinated intermediate that, after hydrolysis and purification, yields 2-deoxy-2-(R)-fluoro-β-D-allose. nih.gov

| Starting Material | Fluorinating Agent | Product | Reference |

| 1,3,5-tri-O-benzoyl-α-D-ribofuranose | Diethylaminosulfur trifluoride (DAST) | 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose | nih.gov |

| 1,2:5,6-di-O-isopropylidene-3-O-tosyl-α-D-allofuranose | Potassium fluoride in acetamide | 1,3-di-O-acetyl-5-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranose | nih.gov |

| 3,4,6-tri-O-acetyl-D-glucal | Dilute F₂ or Acetyl hypofluorite | 2-deoxy-2-(R)-fluoro-β-D-allose | nih.gov |

Introduction of the 5'-Azido Moiety

Once the 2'-fluorinated uridine (B1682114) scaffold is obtained, the next critical step is the introduction of the azido (B1232118) group at the 5'-position. This is typically achieved through nucleophilic substitution.

Nucleophilic Displacement Strategies

The primary method for introducing the 5'-azido group is through a nucleophilic displacement reaction (S_N2) on a precursor where the 5'-hydroxyl group has been converted into a good leaving group, such as a tosylate or mesylate. researchgate.netresearchgate.net

For example, 5-fluoro-2'-deoxyuridine (B1346552) can be converted to its 2',3'-O-isopropylidene protected form. researchgate.net The 5'-hydroxyl group is then mesylated using mesyl chloride in the presence of triethylamine. researchgate.net Subsequent reaction with sodium azide (B81097) in a solvent like dimethylformamide (DMF) at an elevated temperature leads to the formation of the 5'-azido derivative. researchgate.net A similar strategy involves the tosylation of the 5'-hydroxyl group using p-toluenesulfonyl chloride in pyridine, followed by reaction with lithium azide in DMF. researchgate.net

One-Pot Methodologies for 5'-Azido Nucleosides

To improve efficiency, one-pot procedures have been developed for the synthesis of 5'-azido nucleosides. mdpi.com These methods avoid the isolation of the intermediate with the leaving group. A common one-pot system involves the use of triphenylphosphine (B44618) (PPh₃), a carbon tetrahalide (like CBr₄), and an azide salt (such as NaN₃) in an anhydrous solvent like DMF. mdpi.com In this reaction, the 5'-hydroxyl group is first activated by the Appel-type conditions, and the resulting intermediate is then displaced in situ by the azide anion. mdpi.com This methodology has been successfully applied to various ribonucleosides, including uridine. mdpi.com

| Starting Nucleoside | Reagents | Product | Reference |

| 2',3'-O-Isopropylidene-5-fluorouridine | 1. Mesyl chloride, Et₃N2. Sodium azide, DMF | 5'-Azido-5'-deoxy-2',3'-O-isopropylidene-5-fluorouridine | researchgate.net |

| 2'-Deoxyuridine | 1. p-Toluenesulfonyl chloride, Pyridine2. Lithium azide, DMF | 5'-Azido-2',5'-dideoxyuridine (B8305447) | researchgate.net |

| Protected Uridine | PPh₃, CBr₄, NaN₃, DMF | 5'-Azido-5'-deoxyuridine derivative | mdpi.com |

Derivatization and Conjugation Strategies

To enhance the therapeutic potential of this compound, it can be further modified, for instance, by converting it into a phosphoramidate (B1195095) analog. This approach, often referred to as the ProTide technology, is designed to improve the intracellular delivery of the nucleoside monophosphate. nih.govcardiff.ac.ukbham.ac.uk

Synthesis of Phosphoramidate Analogs

The synthesis of phosphoramidate prodrugs typically involves the phosphorylation of the parent nucleoside. nih.govnih.gov A series of novel 4-chlorophenyl N-alkyl phosphoramidates of 3'-azido-2',3'-dideoxy-5-fluorouridine (B8681012) have been synthesized by phosphorylating the parent nucleoside with 4-chlorophenyl phosphoroditriazolide, followed by a reaction with the appropriate amine. nih.gov This method can be adapted for this compound.

The ProTide approach generally involves masking the phosphate (B84403) group with an aryl moiety and an amino acid ester. nih.govnih.gov These masking groups are designed to be cleaved by intracellular enzymes, releasing the active nucleoside monophosphate. nih.gov The synthesis of these prodrugs often involves the reaction of the nucleoside with a phosphorylating agent, such as an aryl phosphorodichloridate, followed by reaction with an amino acid ester. nih.gov The choice of the aryl group and the amino acid ester can significantly impact the stability and activation profile of the prodrug. nih.govacs.org

Lipid Conjugation Techniques

The conjugation of nucleoside analogs to lipids is a well-established strategy to improve their pharmacological profiles. nih.gov Lipids can enhance cellular uptake, increase plasma half-life, and facilitate passage across biological membranes like the blood-brain barrier. nih.gov For a molecule like this compound, several lipid conjugation techniques can be envisioned, broadly categorized into pre-synthetic and post-synthetic approaches. nih.govoup.com

Pre-synthetic Conjugation: This approach involves the incorporation of a lipid-modified building block during the synthesis of the final conjugate. nih.govoup.com For instance, a lipid phosphoramidite (B1245037) can be coupled to the 5'-end of an oligonucleotide sequence. oup.com While highly effective, this method is more suited for oligonucleotide synthesis rather than single nucleoside modification.

Post-synthetic Conjugation: This strategy is more direct for single nucleoside derivatives and involves modifying the fully formed nucleoside. nih.gov It requires the presence of complementary reactive groups on both the nucleoside and the lipid. nih.govnih.gov

Amide or Ester Linkage: The 5'-azido group of the target compound can be reduced to a 5'-amino group. This amine can then be coupled with a fatty acid's activated carboxyl group to form a stable amide bond. Similarly, conjugation to the 3'-hydroxyl group can form an ester linkage. Fatty acid conjugates of the related compound 2'-deoxy-5-fluorouridine have been shown to possess enhanced cytotoxic activity compared to the parent drug. nih.gov

Phosphate Linkage: Lipids can be attached via a phosphodiester bond. One common method involves converting a lipid alcohol into a phosphoramidite, which then reacts with the nucleoside's hydroxyl group. biosyn.com

Thioether Linkage: A thiol-maleimide reaction is another common conjugation method. acs.org This would require introducing a thiol to one molecule (e.g., the nucleoside) and a maleimide (B117702) group to the other (the lipid). acs.org

Click Chemistry: As this compound already contains an azide, it is primed for a click reaction with a lipid that has been functionalized with an alkyne group. This highly efficient reaction is discussed in detail in the following section.

The choice of lipid (e.g., fatty acids, cholesterol, phospholipids) and the linker used for conjugation can significantly impact the resulting conjugate's stability and biological behavior. nih.govacs.org

| Conjugation Strategy | Description | Applicable Functional Groups on Nucleoside | Resulting Linkage | Reference |

| Amide Coupling | Reaction between an amine on the nucleoside and a carboxylic acid on the lipid. | 5'-amino (after reduction of azide) | Amide | nih.gov |

| Esterification | Reaction between a hydroxyl group on the nucleoside and a carboxylic acid on the lipid. | 3'-hydroxyl | Ester | nih.gov |

| Phosphoramidite Coupling | Reaction of a lipid phosphoramidite with a nucleoside hydroxyl group. | 3'- or 5'-hydroxyl | Phosphodiester | biosyn.comyale.edu |

| Thiol-Maleimide | Reaction between a thiol group on the nucleoside and a maleimide-functionalized lipid. | Introduced thiol | Thioether | acs.org |

| Click Chemistry (CuAAC/SPAAC) | Cycloaddition between the nucleoside's azide and a lipid's alkyne group. | 5'-azide | Triazole | nih.govoup.com |

Click Chemistry Applications in Nucleoside Dimerization and Conjugation

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and biocompatible. wikipedia.org The premier example is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. wikipedia.org The 5'-azido group makes this compound an ideal substrate for these reactions, enabling its use in dimerization and the conjugation of various molecular entities. researchgate.netnih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction, independently developed by the groups of Sharpless and Meldal, uses a copper(I) catalyst to unite a terminal alkyne and an azide, forming a stable 1,4-disubstituted 1,2,3-triazole ring. wikipedia.orgacs.org The reaction is highly efficient and regioselective. glenresearch.com The primary concern with biological molecules is the potential for DNA damage by copper ions, but this has been largely overcome by using copper-stabilizing ligands like tris(benzyltriazolylmethyl)amine (TBTA). glenresearch.comglenresearch.com

For this compound, the CuAAC reaction provides a straightforward method for:

Dimerization: Reacting the 5'-azido compound with a second nucleoside functionalized with an alkyne group (e.g., at the 3'-O or 5'-O position) yields a nucleoside dimer connected by a triazole linkage. researchgate.net Research has demonstrated the synthesis of various dinucleosides using this method, starting with 5'-azido-2',5'-dideoxyuridine and a propargylated (alkyne-containing) nucleoside. researchgate.net

Conjugation: The same principle allows for the attachment of a wide array of molecules, such as fluorescent dyes, biotin (B1667282) tags, or polymers, provided they are first modified to contain a terminal alkyne. glenresearch.comglenresearch.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential toxicity of a copper catalyst in living systems, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. magtech.com.cnresearchgate.net This reaction utilizes a strained cyclooctyne (B158145), which reacts rapidly with an azide without the need for a metal catalyst. magtech.com.cn The reaction is driven by the release of ring strain in the cyclooctyne. nih.gov

SPAAC is particularly valuable for in-vivo applications and cell labeling. nih.govmdpi.com this compound can be readily conjugated using SPAAC by reacting it with a cyclooctyne derivative, such as dibenzocyclooctyne (DBCO). nih.gov Studies on the closely related 5-azido-2′-deoxyuridine have shown its efficient conversion to triazole products using various cyclooctynes in aqueous solutions at room temperature. nih.gov

| Click Reaction Type | Catalyst/Promoter | Key Features | Typical Reactants with 5'-Azido Nucleoside | Reference |

| CuAAC | Copper(I) salt (e.g., CuSO₄ with a reducing agent) often with a stabilizing ligand (e.g., TBTA). | High yield, high regioselectivity (forms 1,4-isomer), robust reaction conditions. | Terminal alkyne-functionalized nucleosides, fluorophores, lipids, or polymers. | wikipedia.orgglenresearch.comglenresearch.com |

| SPAAC | None (reaction is driven by ring strain). | Copper-free, bioorthogonal, suitable for in vivo applications, generally slower than CuAAC. | Strained cyclooctyne derivatives (e.g., DBCO, BCN) attached to other molecules. | magtech.com.cnnih.govmdpi.com |

Mechanism of Action and Biochemical Targets

Fundamental Mechanisms as a Nucleoside Analog

As a synthetic analog of uridine (B1682114), 5'-Azido-2',5'-dideoxy-2'-fluorouridine is recognized by cellular and viral machinery, allowing it to enter key metabolic pathways. To become biologically active, it must first be phosphorylated by cellular kinases into its monophosphate, diphosphate (B83284), and ultimately triphosphate form. This active triphosphate metabolite is the primary effector molecule that interferes with cellular processes. mdpi.comresearchgate.net

The principal mechanism by which nucleoside analogs like this compound exert their effect is by disrupting the synthesis of DNA and RNA. researchgate.netaacrjournals.org Once converted to its active triphosphate form, the analog can be recognized by polymerases—enzymes that synthesize nucleic acid chains—as a substrate, competing with the natural nucleoside triphosphates. mdpi.com

The incorporation of the analog into a growing DNA or RNA strand leads to chain termination. mdpi.comfrontiersin.org This occurs because the modifications on the sugar moiety, specifically the 5'-azido group, prevent the formation of the phosphodiester bond required to add the next nucleotide, effectively halting the elongation process. mdpi.com This premature termination of nucleic acid chains is catastrophic for the cell or virus, preventing the replication of the genome and the transcription of essential genes. frontiersin.orgnih.gov

Studies on the closely related and well-characterized analog, 2'-deoxy-2'-β-fluoro-4'-azidocytidine (FNC, Azvudine), reveal that the 4'-azido group is critical for this mechanism. It stabilizes the sugar ring in a specific conformation (3'-endo or North) that, while allowing for phosphorylation, ultimately leads to the termination of the nucleic acid chain after incorporation. acs.org This potent inhibition of DNA and RNA synthesis is a cornerstone of its activity against various pathogens and cancer cells. aacrjournals.orgfrontiersin.org

Beyond the direct inhibition of nucleic acid synthesis, nucleoside analogs are potent inducers of apoptosis. researchgate.netaacrjournals.org By causing irreparable DNA damage and replication stress, these compounds trigger the cell's intrinsic self-destruction pathways. frontiersin.org

Furthermore, the apoptotic cascade can be triggered through the mitochondrial pathway, often involving the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. nih.gov

Enzyme Inhibition Profiles

The specificity and potency of this compound are defined by its interactions with a range of viral and cellular enzymes. Its efficacy is dependent on being a good substrate for activating kinases while its triphosphate form is a potent inhibitor of target polymerases and a poor substrate for host polymerases.

While the primary targets for many fluorinated nucleosides are RNA-dependent polymerases, they can also inhibit viral DNA polymerases. For example, triphosphate forms of various 3'-fluoro-substituted nucleosides have demonstrated potent inhibition of Adenovirus DNA polymerase. nih.gov Similarly, other nucleoside analogs have shown activity against the deoxypyrimidine kinase from Herpes Simplex Virus (HSV), a crucial enzyme for viral replication. nih.gov Although direct studies on this compound are limited, its structural features suggest a potential for its triphosphate metabolite to act as a competitive inhibitor of viral DNA polymerases, getting incorporated into the viral DNA and causing chain termination.

Nucleoside analogs with an azido (B1232118) group are particularly well-known for their potent inhibition of reverse transcriptase (RT), the enzyme used by retroviruses like HIV to convert their RNA genome into DNA. mdpi.commdpi.com The triphosphate form of the analog competes with natural deoxynucleotides for the active site of the RT enzyme. nih.gov Upon incorporation into the nascent viral DNA, the azido group at the 5'-position (or 3'-position in analogs like AZT) terminates chain elongation. mdpi.com

The related compound FNC is a highly potent inhibitor of HIV-1 reverse transcriptase, with its triphosphate form showing a long intracellular half-life, contributing to its lasting antiviral effect. nih.govacs.orgnih.gov It is effective against both wild-type and drug-resistant strains of HIV. frontiersin.orgnih.gov Given these findings, this compound is strongly predicted to act as an inhibitor of reverse transcriptase activity through a similar chain-termination mechanism.

| Enzyme Target | Mechanism of Inhibition | Key Structural Feature | Reference Analog | Reference |

|---|---|---|---|---|

| Reverse Transcriptase (HIV-1) | Competitive Inhibition / Chain Termination | 5'-Azido Group | FNC (Azvudine) | nih.govacs.orgnih.gov |

| RNA-Dependent RNA Polymerase (HCV, SARS-CoV-2) | Competitive Inhibition / Chain Termination | 5'-Azido Group / 2'-Fluoro Group | FNC (Azvudine) | frontiersin.orgfrontiersin.orgresearchgate.net |

| Adenovirus DNA Polymerase | Competitive Inhibition | 2'-Fluoro / 3'-Fluoro Group | 3'-Fluorothymidine | nih.gov |

| Cellular DNA Polymerases (α, δ) | Weak Inhibition (Selectivity) | - | 2'-fluorodGTP | nih.gov |

The interaction with cellular enzymes is a critical determinant of the activity and selectivity of a nucleoside analog.

Interaction with Cellular DNA Polymerases: An ideal nucleoside analog should be a poor substrate for human DNA polymerases to minimize toxicity to host cells. The triphosphate of the influenza inhibitor 2'-deoxy-2'-fluoroguanosine, for instance, was found to be a weak inhibitor of human DNA polymerase alpha and RNA polymerase II, contributing to its selective antiviral action. nih.gov Similarly, many 2',3'-dideoxyribonucleosides show significantly less affinity for human DNA polymerases compared to viral reverse transcriptases. asm.org

Other Cellular Interactions: Advanced studies on FNC have revealed additional, unique interactions with cellular machinery. FNC was found to restore the function of the natural antiviral protein APOBEC3G (A3G) in HIV-infected cells. It achieves this by binding to the Vif-E3 ubiquitin ligase complex, which normally targets A3G for degradation, thus protecting A3G and allowing it to exert its anti-HIV effect. acs.orgnih.gov This dual mechanism of direct RT inhibition and immune modulation underscores the complex interplay between nucleoside analogs and host cell proteins.

Role of Specific Structural Moieties in Bioactivity

The azide (B81097) (-N₃) group at the 5'-position is a versatile chemical moiety. It is relatively small, abiotic, and can participate in bioorthogonal "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.comd-nb.infonih.gov This makes it an invaluable tool for chemical biology, allowing for the labeling and tracking of molecules in biological systems. d-nb.info

From a therapeutic standpoint, the 5'-azido group can have varied effects on biological efficacy. In some instances, the azido group itself may not be essential for direct interaction with a biological target but can serve as a prodrug element. For example, studies on 5-trifluoromethyl-2'-deoxyuridine analogs showed that the 5'-azido derivative was significantly less potent as an antiviral or antineoplastic agent compared to the 5'-hydroxyl or 5'-amino versions. nih.gov The 5'-azido group can be chemically or metabolically reduced to a 5'-amino group, which may alter the compound's activity profile. nih.gov However, in other contexts, such as with 4'-azido nucleosides, the azido group itself was found to be critical for potent anti-HIV activity. nih.gov The introduction of a 5'-azido group can also serve as a synthetic handle for creating more complex molecules, such as conjugates with other bioactive compounds. mdpi.commdpi.comrsc.org

The introduction of a fluorine atom at the 2'-position of the sugar ring has profound consequences for the nucleoside's chemical and biological properties. oup.com

Conformational Effects: The high electronegativity of fluorine significantly alters the sugar's stereoelectronic properties, leading to a strong preference for a specific sugar pucker conformation. oup.com For 2'-fluoro-substituted pyrimidines, the sugar ring tends to adopt a C3'-endo (North) conformation. nih.gov This conformational rigidity is critical because the three-dimensional shape of the nucleoside analog determines how well it fits into the active site of target enzymes like polymerases or kinases. nih.gov By locking the sugar into a biologically relevant conformation, the 2'-fluoro group can enhance binding affinity and inhibitory potential. nih.gov

Metabolic Stability: The C-F bond is stronger than a C-H or C-OH bond. oup.com This makes 2'-fluorinated nucleosides more resistant to degradation by nucleases, enzymes that would otherwise cleave the glycosidic bond connecting the sugar to the nucleobase. oup.comnih.gov This increased stability can lead to a longer biological half-life and improved bioavailability.

The table below summarizes the conformational preferences of different 2'-substituted nucleosides.

| 2'-Substituent | Preferred Sugar Pucker | Reference |

| -OH (ribo) | C3'-endo (North) | nih.gov |

| -H (deoxyribo) | C2'-endo (South) | nih.gov |

| -F (fluoro) | C3'-endo (North) | nih.gov |

| -NH₂ (amino) | C2'-endo (South) | nih.gov |

| -OCH₃ (methoxy) | C3'-endo (North) | nih.gov |

Cellular Metabolism and Anabolic Pathways

For a nucleoside analog to become pharmacologically active, it must typically undergo intracellular phosphorylation to its 5'-monophosphate, -diphosphate, and ultimately -triphosphate form. nih.gov This anabolic pathway is catalyzed by cellular nucleoside and nucleotide kinases.

Subsequent Phosphorylation: The resulting monophosphate is then sequentially converted to the diphosphate and triphosphate by other cellular kinases.

Active Triphosphate: The final 5'-triphosphate is the active metabolite that can compete with natural deoxynucleoside triphosphates (dNTPs) for incorporation into DNA by polymerases. nih.gov Because this compound lacks a 3'-hydroxyl group (due to the 2',5'-dideoxy nature), its incorporation would lead to immediate chain termination of the growing DNA strand, a common mechanism for many antiviral and anticancer nucleoside drugs. researchgate.net

The efficiency of each phosphorylation step is a critical determinant of the analog's activity. Poor recognition by cellular kinases can lead to insufficient accumulation of the active triphosphate form and a lack of biological effect. nih.gov

Beyond the primary phosphorylation pathway, nucleoside analogs can undergo other biotransformations. The 5'-azido group, for instance, can be metabolically reduced to a 5'-amino group, creating a different compound with its own distinct biological activity. nih.gov

Furthermore, some nucleoside analogs can be diverted into other metabolic pathways. For example, research on 3'-azido-2',3'-dideoxyuridine (B1200160) (AzdU) revealed that in addition to phosphorylation, it was metabolized into novel sugar conjugates, such as AzdU-5'-O-diphosphoglucose. While the specific biotransformation pathways for this compound have not been detailed in the literature, it is plausible that it could be a substrate for similar enzymatic processes. The compound could also be catabolized, with the uracil (B121893) base being cleaved from the sugar moiety by enzymes like uridine phosphorylase, although the 2'-fluoro group may confer resistance to such degradation. nih.gov

The table below outlines potential metabolic fates for nucleoside analogs based on findings from related compounds.

| Metabolic Process | Potential Outcome for this compound | Reference |

| Anabolic Phosphorylation | Conversion to active 5'-triphosphate, leading to DNA chain termination. | nih.govresearchgate.net |

| Azide Reduction | Conversion of the 5'-azido group to a 5'-amino group, forming a new analog. | nih.gov |

| Glycosidic Bond Cleavage | Release of the uracil base, though likely slowed by the 2'-fluoro group. | nih.govoup.com |

| Conjugation | Formation of diphosphohexose or other sugar derivatives. | d-nb.info |

Antiviral Research Applications and Efficacy Studies

In Vitro Antiviral Efficacy against Viral Pathogens

5'-Azido-2',5'-dideoxy-2'-fluorouridine has demonstrated notable antiviral activity against Human Immunodeficiency Virus Type 1 (HIV-1) in cell-based assays. As a nucleoside analog, its mechanism of action is predicated on the inhibition of HIV-1 reverse transcriptase (RT), a critical enzyme for the synthesis of viral DNA from its RNA template.

A study detailing the synthesis of this compound, referred to as 2′-Deoxy-2′-β-fluoro-4′-azido-5-fluorouridine, confirmed its efficacy, stating it exhibited good antiviral activity against HIV-1 infection in HEK293T cells researchgate.netdntb.gov.ua.

This compound is a uridine (B1682114) analog of the more extensively studied cytidine compound, Azvudine (FNC). Azvudine has shown highly potent inhibition of HIV-1, with 50% effective concentration (EC50) values ranging from 0.03 to 6.92 nM across various strains researchgate.net. In specific assays, Azvudine and its hydrochloride salt exhibited EC50 values of 0.3 nM and 0.13 nM, respectively, which were significantly more potent than the established anti-HIV drug Zidovudine (B1683550) (AZT) (EC50: 47 nM) nih.gov. Furthermore, Azvudine maintained potent activity against HIV-1 strains known to be resistant to other nucleoside reverse transcriptase inhibitors (NRTIs) nih.govnih.gov. While direct comparative potency data for the uridine analog is limited, its structural and functional similarity to Azvudine underpins its classification as a potential anti-HIV agent.

| Compound | Virus/Strain | EC50 Value | Cell Line | Reference |

|---|---|---|---|---|

| This compound | HIV-1 | "Good antiviral activity" | HEK293T | researchgate.netdntb.gov.ua |

| Azvudine (FNC) (related cytidine analog) | HIV-1 (Wild-type) | 0.3 nM | MT-2 | nih.gov |

| Azvudine HCl (related cytidine analog) | HIV-1 (Wild-type) | 0.13 nM | MT-2 | nih.gov |

| Azvudine HCl (related cytidine analog) | HIV-1 (RTMDR strain) | 0.11 nM | - | nih.govnih.gov |

| Zidovudine (AZT) (Reference Drug) | HIV-1 | 47 nM | MT-2 | nih.gov |

In the reviewed scientific literature, no studies were found that specifically evaluated the in vitro efficacy of this compound against influenza viruses. While other fluorinated nucleosides have been investigated as potential anti-influenza agents, data pertaining to this specific compound is not available.

There is no available data in the reviewed scientific literature regarding the in vitro activity of this compound against viruses from the Herpesviridae family, such as Herpes Simplex Virus (HSV) or Human Cytomegalovirus (HCMV).

While direct studies on this compound against HCV are limited, extensive research on closely related 2'-fluorinated and 4'-azido nucleosides has demonstrated potent inhibition of HCV replication. These compounds target the HCV NS5B RNA-dependent RNA polymerase (RdRp), an enzyme essential for replicating the viral genome.

The cytidine analog, Azvudine (2′-deoxy-2′-β-fluoro-4′-azidocytidine), was initially developed and evaluated as an anti-HCV agent nih.gov. It acts as a chain terminator after being incorporated into the nascent viral RNA by the NS5B polymerase patsnap.com. Another related compound, 2′-deoxy-2′-β-fluoro-4′-azidocytidine (RO-0622), was found to be a surprisingly potent inhibitor of HCV replication, with a 50% inhibitory concentration (IC50) of 24 nM semanticscholar.org. Other 2'-fluorinated nucleosides, such as β-D-2′-deoxy-2′-fluoro-2′-C-methylcytidine (PSI-6130), have also shown highly specific activity against HCV replicons oup.com.

| Compound | Target | IC50 / EC90 Value | Reference |

|---|---|---|---|

| 2′-deoxy-2′-β-fluoro-4′-azidocytidine (RO-0622) | HCV Replicon | 24 nM (IC50) | semanticscholar.org |

| 2′-deoxy-2′-β-hydroxy-4′-azidocytidine (RO-9187) | HCV Replicon | 171 nM (IC50) | semanticscholar.org |

| 2′-deoxy-2′-fluorocytidine (2′-FdC) | HCV Replicon RNA | 5.0 μM (EC90) | oup.com |

Antiviral Efficacy in Non-Human In Vivo Models

No studies detailing the antiviral efficacy of this compound in non-human in vivo models were found in the reviewed scientific literature. Research on this specific compound appears to be limited to in vitro evaluations.

Investigation of Viral Resistance Mechanisms

Direct investigation into viral resistance mechanisms against this compound has not been extensively reported. However, the mechanism of action and resistance profiles of closely related 4'-azido nucleoside analogs, such as Azvudine and Zidovudine (AZT), provide a strong basis for understanding potential resistance pathways.

These nucleoside analogs must be phosphorylated by host cell kinases to their active triphosphate form. This active metabolite then competes with the natural corresponding deoxynucleotide triphosphate for incorporation by the viral polymerase (e.g., HIV reverse transcriptase) patsnap.comdrugbank.com. The key feature of these analogs is the modification at the furanose ring—in this case, the 4'-azido group. Once the analog is incorporated into the growing viral DNA chain, the 4'-azido group is thought to cause a steric clash that results in the termination of chain elongation nih.gov. This prevents the completion of the viral DNA and halts the replication process drugbank.com.

Resistance to nucleoside reverse transcriptase inhibitors (NRTIs) in HIV typically arises from specific mutations in the polymerase domain of the reverse transcriptase enzyme nih.gov. These mutations can confer resistance through two primary mechanisms:

Discrimination: Mutations can alter the active site of the enzyme, reducing its affinity for the NRTI-triphosphate and thus decreasing the rate of its incorporation compared to the natural nucleotide.

Excision (or Unblocking): Some mutations enhance the enzyme's ability to remove the incorporated, chain-terminating NRTI from the end of the DNA strand. This process, known as pyrophosphorolysis, allows DNA synthesis to resume.

Notably, some 4'-substituted nucleosides have shown efficacy against HIV variants that are resistant to other NRTIs. For instance, 4'-azidothymidine retained its activity against AZT-resistant HIV mutants researchgate.net. Similarly, the cytidine analog of the title compound, Azvudine, has demonstrated high potency against NRTI-resistant HIV strains, suggesting it may possess a higher genetic barrier to the development of resistance nih.govnih.gov.

Characterization of Resistance Mutants

While specific resistance studies on this compound are not extensively documented in publicly available literature, the characterization of resistance mutants can be inferred from research on other nucleoside reverse transcriptase inhibitors (NRTIs), particularly those with similar structural modifications like the 4'-azido group. Resistance to NRTIs in viruses such as HIV-1 typically arises from specific mutations in the viral reverse transcriptase (RT) enzyme, which is the primary target of these drugs.

Two principal mechanisms of NRTI resistance have been identified:

Discrimination: This mechanism involves mutations that enhance the ability of the reverse transcriptase to differentiate between the NRTI and its natural counterpart, the deoxynucleoside triphosphate (dNTP). This leads to a reduced incorporation of the antiviral drug into the growing viral DNA chain. Key mutations associated with this mechanism include K65R, L74V, Q151M, and M184V. nih.gov

Primer Unblocking (Excision): This mechanism involves a set of mutations known as thymidine (B127349) analogue mutations (TAMs). These mutations allow the reverse transcriptase to remove the incorporated chain-terminating NRTI from the end of the viral DNA primer. This "unblocking" permits DNA synthesis to resume. The primary TAMs include M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E. nih.gov

Given that this compound is a nucleoside analog, it is highly probable that resistance would develop through one or both of these established pathways. The presence of the 4'-azido group is a key feature of the related approved drug, Azvudine (FNC), which has demonstrated potent antiviral activity. researchgate.net While specific mutations conferring resistance to this compound have not been explicitly identified, it is plausible that viruses could develop resistance through mutations that affect the binding affinity of the RT enzyme or enhance the excision of the incorporated drug.

Cross-resistance studies with other NRTIs would be crucial in characterizing the resistance profile of this compound. For instance, TAMs are known to confer cross-resistance to all NRTIs, with the exception of lamivudine (3TC). nih.gov Conversely, the K65R mutation confers cross-resistance to most NRTIs but not to zidovudine (ZDV). nih.gov Determining the activity of this compound against viral strains with these known resistance mutations would provide significant insight into its potential clinical utility and limitations.

Table 1: Common NRTI Resistance Mutations and Their Mechanisms

| Mutation | Mechanism | Associated Cross-Resistance |

| K65R | Discrimination | All NRTIs except ZDV nih.gov |

| L74V | Discrimination | Abacavir, Didanosine |

| M184V | Discrimination | Lamivudine, Emtricitabine |

| Q151M Complex | Discrimination | Broad NRTI cross-resistance wikipedia.org |

| M41L, D67N, K70R, L210W, T215Y/F, K219Q/E (TAMs) | Primer Unblocking (Excision) | All NRTIs except Lamivudine nih.gov |

Strategies to Overcome Resistance

Overcoming antiviral drug resistance is a continuous challenge in the treatment of viral infections like HIV-1. Strategies to combat resistance to NRTIs, which would be applicable to this compound, generally fall into several categories:

Development of Novel NRTIs: A primary strategy is the design and synthesis of new nucleoside analogs that can evade existing resistance mechanisms. This can involve modifications to the nucleoside structure that either restore binding to resistant RT enzymes or make the incorporated drug less susceptible to excision. The development of 2'-Deoxy-2'-β-fluoro-4'-azido-5-fluorouridine itself represents an effort to create a novel compound with potent antiviral activity. researchgate.net

Combination Therapy: The use of combined antiretroviral therapy (cART) is a cornerstone of HIV-1 treatment and a powerful strategy to overcome resistance. By combining drugs with different mechanisms of action or different resistance profiles, the likelihood of the virus developing resistance to all drugs simultaneously is significantly reduced. For instance, combining an NRTI with a non-nucleoside reverse transcriptase inhibitor (NNRTI) and a protease inhibitor targets multiple stages of the viral life cycle.

Drugs with Novel Mechanisms of Action: A significant approach to overcoming resistance is the development of antiviral agents that target different viral proteins or host factors essential for viral replication. Examples of newer classes of antiretrovirals include:

Nucleoside Reverse Transcriptase Translocation Inhibitors (NRTTIs): Islatravir is an example of this class, which inhibits HIV reverse transcriptase through multiple mechanisms, including delayed chain termination and inhibition of RT translocation. frontiersin.org

Attachment and Post-Attachment Inhibitors: These drugs, such as Ibalizumab, prevent the virus from entering host cells. frontiersin.org

Capsid Inhibitors: These agents interfere with the assembly and disassembly of the viral capsid. frontiersin.org

Maturation Inhibitors: These drugs block the final steps of virion maturation. frontiersin.org

Lethal Mutagenesis: This experimental strategy aims to increase the viral mutation rate beyond a threshold where the virus can no longer maintain its genetic integrity. Some nucleoside analogs, such as 5,6-dihydro-5-aza-2'-deoxycytidine (KP-1212), have been investigated for their potential as lethal mutagens. nih.gov

The potential for this compound to be used in combination with other antiretroviral agents would be a key area of investigation. Synergistic effects with other drugs could enhance its efficacy and help to prevent the emergence of resistance. Furthermore, evaluating its activity against multi-drug resistant viral strains would be essential to determine its role in salvage therapy for patients who have failed previous treatment regimens.

Anticancer Research Applications and Efficacy Studies

In Vitro Cytotoxicity in Cancer Cell Lines

The cytotoxic potential of fluoropyrimidine nucleosides is a critical determinant of their therapeutic promise. While specific data for 5'-Azido-2',5'-dideoxy-2'-fluorouridine is limited, extensive research on structurally similar compounds, such as 3'-azido-2',3'-dideoxy-5-fluorouridine (B8681012) and its phosphoramidate (B1195095) derivatives, provides valuable insights into the potential efficacy of this class of molecules against various human cancer cell lines.

A study on a series of novel 4-chlorophenyl N-alkyl phosphoramidates of 3'-azido-2',3'-dideoxy-5-fluorouridine demonstrated significant cytotoxic activity when evaluated using the sulforhodamine B (SRB) assay. nih.gov

Efficacy against Human Cervical Carcinoma Cells (HeLa)

In studies evaluating the phosphoramidate derivatives of 3'-azido-2',3'-dideoxy-5-fluorouridine, notable cytotoxic effects were observed against the HeLa human cervical carcinoma cell line. nih.gov One particular derivative, a phosphoramidate with an N-ethyl substituent, exhibited the highest activity among the tested compounds in this cell line. nih.gov Its efficacy was reported to be substantially higher than that of the parent nucleoside, 3'-azido-2',3'-dideoxy-5-fluorouridine. nih.gov Another derivative, featuring an N-propargyl substituent, also showed good activity against HeLa cells. nih.gov

Efficacy against Human Oral Epidermoid Carcinoma Cells (KB)

The same series of 3'-azido-2',3'-dideoxy-5-fluorouridine phosphoramidates were tested for their cytotoxic activity against the KB human oral epidermoid carcinoma cell line. nih.gov Consistent with the findings in HeLa cells, the N-ethyl phosphoramidate derivative displayed the most potent cytotoxic activity. nih.gov The N-propargyl phosphoramidate also demonstrated good efficacy in this cell line. nih.gov

Efficacy against Human Breast Adenocarcinoma Cells (MCF-7)

The cytotoxic evaluation of the 3'-azido-2',3'-dideoxy-5-fluorouridine phosphoramidates extended to the MCF-7 human breast adenocarcinoma cell line. nih.gov The trend of high activity for the N-ethyl phosphoramidate derivative continued in this cell line, showing superior cytotoxicity compared to the parent nucleoside. nih.gov The N-propargyl derivative also maintained its good activity profile against MCF-7 cells. nih.gov

In Vitro Cytotoxicity of 3'-azido-2',3'-dideoxy-5-fluorouridine Phosphoramidate Derivatives

| Cell Line | Compound Derivative | Observation |

|---|---|---|

| HeLa (Human Cervical Carcinoma) | N-ethyl phosphoramidate | Highest activity, much higher than parent nucleoside. nih.gov |

| N-propargyl phosphoramidate | Good activity. nih.gov | |

| KB (Human Oral Epidermoid Carcinoma) | N-ethyl phosphoramidate | Highest activity. nih.gov |

| N-propargyl phosphoramidate | Good activity. nih.gov | |

| MCF-7 (Human Breast Adenocarcinoma) | N-ethyl phosphoramidate | Highest activity, much higher than parent nucleoside. nih.gov |

| N-propargyl phosphoramidate | Good activity. nih.gov |

Efficacy against Sarcoma Cell Lines

Currently, there is a lack of publicly available research data specifically detailing the in vitro cytotoxicity of this compound or its immediate analogs against sarcoma cell lines. Further investigation is required to determine the potential efficacy of this compound in this particular cancer type.

Anticancer Efficacy in Non-Human In Vivo Tumor Models

As of the latest available data, specific studies on the anticancer efficacy of this compound in non-human in vivo tumor models have not been reported in the scientific literature. However, studies on related compounds such as 5'-deoxy-5-fluorouridine (5'-DFUR) have shown significant antitumor effects in mouse models. For instance, in mice bearing colon 26 adenocarcinoma, 5'-DFUR in combination with radiation therapy produced a greater than additive antitumor effect. nih.gov This suggests that in vivo studies of this compound would be a valuable next step in evaluating its therapeutic potential.

Mechanisms of Cancer Cell Growth Inhibition

The anticancer mechanisms of this compound are anticipated to be similar to those of other fluoropyrimidine nucleoside analogs, such as 5-fluorouracil (B62378) (5-FU) and its derivatives. nih.govmedchemexpress.comnih.gov These compounds are known to be purine (B94841) nucleoside analogs with broad antitumor activity. medchemexpress.com The primary mechanisms of action for this class of drugs involve the inhibition of DNA synthesis and the induction of apoptosis. medchemexpress.com

Upon entering a cell, 5-FU is converted into several active metabolites, including fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP). researchgate.net These metabolites can disrupt essential cellular processes in a number of ways:

Inhibition of Thymidylate Synthase: One of the main mechanisms of action is the inhibition of the enzyme thymidylate synthase by FdUMP. nih.gov This enzyme is crucial for the synthesis of thymidine (B127349), a necessary component of DNA. nih.gov By blocking this enzyme, the compound effectively halts DNA replication and repair, leading to "thymineless death" in rapidly dividing cancer cells. nih.gov

Incorporation into DNA and RNA: The metabolites of fluoropyrimidines can also be mistakenly incorporated into both DNA and RNA. nih.gov The incorporation of FdUTP into DNA and FUTP into RNA disrupts their normal function, leading to errors in protein synthesis and ultimately triggering cell death. nih.govnih.gov

Induction of Apoptosis: The cellular stress caused by the inhibition of DNA synthesis and the disruption of RNA function can activate apoptotic pathways, leading to programmed cell death. medchemexpress.com

Inhibition of DNA Replication

There is a lack of specific studies investigating the inhibitory effects of this compound on DNA replication in cancer cells. Generally, nucleoside analogs exert their anticancer effects by being incorporated into newly synthesized DNA strands, which leads to the termination of the chain elongation process, or by inhibiting enzymes crucial for DNA synthesis. The mechanism of action for closely related fluoropyrimidine compounds like 5-Fluorouracil (5-FU) involves the inhibition of thymidylate synthase, an enzyme essential for the synthesis of thymidine, a key component of DNA. patsnap.comcalis.edu.cn This leads to a depletion of thymidine triphosphate, which in turn halts DNA replication and induces cell cycle arrest. patsnap.com However, it is crucial to note that no direct evidence from scientific literature confirms that this compound acts through this specific mechanism.

Induction of Apoptotic Pathways

The ability of this compound to induce apoptosis, or programmed cell death, in cancer cells has not been specifically documented. The induction of apoptosis is a common mechanism of action for many anticancer agents, including other nucleoside analogs. medchemexpress.commedchemexpress.com For instance, the well-studied compound 5-FU is known to trigger apoptosis as a consequence of the DNA damage caused by the inhibition of its synthesis. patsnap.comcalis.edu.cn Without dedicated research on this compound, it is not possible to detail the specific apoptotic pathways it may modulate.

Modulation of Cellular Processes in Oncogenesis

Information regarding the modulation of other cellular processes in oncogenesis by this compound is not available in the reviewed scientific literature. Research on related compounds has shown that nucleoside analogs can have wide-ranging effects on cellular functions beyond DNA replication and apoptosis. However, without specific studies, any discussion on the effects of this compound on oncogenic signaling pathways, cell metabolism, or other aspects of cancer biology would be speculative.

Structure Activity Relationships Sar and Rational Design Principles

Correlating 5'-Azido Group Position and Activity

The introduction of an azido (B1232118) (N₃) group at the 5'-position of the deoxyribose ring is a key synthetic strategy. While the 5'-azido group itself can influence biological activity, it is more often utilized as a versatile synthetic intermediate. mdpi.comnih.gov The azide (B81097) moiety is relatively stable under physiological conditions but can be readily converted to other functional groups, most notably a 5'-amino group via Staudinger reduction. mdpi.comnih.gov This allows for the creation of a diverse library of analogs from a common 5'-azido precursor. mdpi.com

Research into related compounds demonstrates the impact of the 5'-azido substitution. For instance, in a study on 5-trifluoromethyl-2'-deoxyuridine analogs, the 5'-azido derivative (5-trifluoromethyl-5'-azido-2',5'-dideoxyuridine) was found to be significantly less potent as an antiviral or antineoplastic agent compared to both the parent 5'-hydroxy compound and the corresponding 5'-amino analog. nih.gov However, its role as a precursor to the more active 5'-amino derivative highlights its strategic importance in synthesis. nih.gov The 5'-azido group is also invaluable for "click chemistry" reactions, allowing for the conjugation of the nucleoside to other molecules to create probes or targeted drug delivery systems. The regioselective synthesis of 5'-azido-5'-deoxynucleosides can be achieved in high yields from unprotected nucleosides using reagents like triphenylphosphine (B44618)–carbon tetrabromide–lithium azide, making it a convenient one-step process. rsc.org

Impact of 2'-Fluoro Substitution on Pharmacophore Activity

The substitution of the 2'-hydroxyl group with a fluorine atom is a widely employed strategy in nucleoside drug design. nih.govmdpi.com This modification has several profound effects on the molecule's properties:

Metabolic Stability: The carbon-fluorine (C-F) bond is stronger than the carbon-hydroxyl (C-OH) or carbon-hydrogen (C-H) bond. This increased strength makes the nucleoside more resistant to degradation by enzymes, such as nucleases, thereby prolonging its biological half-life. nih.govmdpi.com

Conformational Control: Fluorine is highly electronegative and its introduction at the 2'-position significantly influences the puckering of the furanose (sugar) ring. rsc.org This can lock the sugar into a specific conformation (either North or South, as discussed in section 6.4), which can be crucial for optimal binding to the active site of a target enzyme. rsc.orgnih.gov

Electronic Effects: The electron-withdrawing nature of fluorine alters the electronic properties of the sugar ring and the N-glycosidic bond that links the sugar to the nucleobase. mdpi.com This can enhance the stability of the glycosidic bond to acidic and enzymatic hydrolysis. scienceopen.com

Bioisosterism: The fluorine atom is similar in size to a hydrogen atom and can act as a bioisostere of a hydroxyl group. nih.gov This allows it to mimic the natural substrate while offering the aforementioned benefits of increased stability and altered conformation.

The combination of a 2'-fluoro group with a 4'-azido group has been particularly successful in the development of potent antiviral agents like Azvudine (FNC), demonstrating the synergistic potential of these modifications. scienceopen.comacs.orgnih.gov

Influence of Nucleobase Modifications on Biological Activity (e.g., 5-fluoro, 5-trifluoromethyl)

Modifications to the uracil (B121893) base, particularly at the C5 position, are critical for modulating the biological activity of uridine (B1682114) analogs. The parent compound of this class, 5-fluorouracil (B62378) (5-FU), is a widely used anticancer drug, and its nucleoside form, 5-fluoro-2'-deoxyuridine (B1346552) (FdU), is a potent inhibitor of thymidylate synthase. nih.govnih.gov

The introduction of a fluorine atom at the C5 position of the uracil ring is a classic example of a successful modification. This substitution directly impacts the inhibition of enzymes involved in DNA synthesis. nih.gov Comparing different substituents at this position reveals clear structure-activity relationships. For example, studies on 3'-amino-2',3'-dideoxyuridine (B1195452) derivatives showed that 3'-amino-2',3'-dideoxy-5-fluorouridine was highly active against neoplastic cells. nih.gov

The replacement of the C5-hydrogen with a trifluoromethyl (CF₃) group has also been explored. In one study, 5-(trifluoromethyl)-2'-deoxyuridine showed significant antiviral activity against herpes simplex virus type 1 (HSV-1). nih.gov However, a direct comparison of 5'-azido analogs revealed that 5-trifluoromethyl-5'-azido-2',5'-dideoxyuridine had markedly less antiviral and antineoplastic activity than its parent compound, 5-trifluoromethyl-2'-deoxyuridine. nih.gov

| Compound/Analog | C5-Substituent | C3'-Substituent | C5'-Substituent | Target/Activity | Key Finding | Reference |

| 3'-amino-2',3'-dideoxy-5-fluorouridine | -F | -NH₂ | -OH | L1210 & Sarcoma 180 cells | Active (ED₅₀ = 15 & 1 µM) | nih.gov |

| 3'-azido-2',3'-dideoxy-5-fluorouridine (B8681012) | -F | -N₃ | -OH | L1210 & Sarcoma 180 cells | Less active than 3'-amino counterpart | nih.gov |

| 5-trifluoromethyl-2'-deoxyuridine | -CF₃ | -OH | -OH | HSV-1 | Active (ED₅₀ = 7 µM) | nih.gov |

| 5-trifluoromethyl-5'-azido-2',5'-dideoxyuridine | -CF₃ | -OH | -N₃ | Antiviral / Antineoplastic | Markedly less potent than parent compound | nih.gov |

| 5-trifluoromethyl-5'-amino-2',5'-dideoxyuridine | -CF₃ | -OH | -NH₂ | Antiviral / Antineoplastic | Less potent than parent but improved therapeutic index | nih.gov |

Stereochemical Considerations and Conformational Analysis

The three-dimensional shape of a nucleoside analog is paramount to its biological function. The furanose ring is not flat but exists in a dynamic equilibrium between two primary puckered conformations: North (C3'-endo) and South (C2'-endo). rsc.org The specific conformation adopted by the sugar ring determines the relative orientation of its substituents, including the nucleobase and the hydroxyl groups, which directly impacts how the molecule fits into the active site of a target enzyme. nih.govnih.gov

The introduction of electronegative substituents like fluorine dramatically influences this equilibrium. A 2'-fluoro substitution, particularly in the 'up' or ribo configuration, tends to favor a North (C3'-endo) conformation. rsc.orgiu.edu This conformational locking can be highly beneficial. For example, the potent anti-HIV agent Azvudine (FNC), which has a 2'-fluoro and a 4'-azido group, is stabilized in a North conformation. acs.org This specific shape is thought to enhance the efficiency of its phosphorylation by cellular kinases (a necessary activation step) and its interaction with viral reverse transcriptase. scienceopen.comacs.org

Conversely, a 2'-fluoro substitution in the 'down' or arabino configuration, as is the case for 5'-Azido-2',5'-dideoxy-2'-fluorouridine, also imposes conformational constraints. Studies on related 2'-deoxy-2'-fluoro-β-D-arabinofuranosyl nucleosides show a preference for a North-type conformation in solution. nih.gov This conformational preference is critical as it can render the analog more stable against enzymatic degradation. nih.gov The precise analysis of these conformations using techniques like X-ray crystallography and NMR spectroscopy is essential for understanding the SAR and for the rational design of new drugs. nih.govbohrium.com

Design of Analogs with Modulated Specificity and Efficacy

The rational design of novel nucleoside analogs builds upon the SAR principles derived from previous studies. The goal is to combine beneficial modifications to create new chemical entities with improved activity, better selectivity for viral or cancer-cell-specific enzymes over host enzymes, and enhanced metabolic stability.

Based on the structure of this compound, several design strategies can be envisioned:

Modification of the 5'-Azido Group: As the 5'-azido group is an excellent synthetic handle, it can be converted to a wide array of other functionalities (e.g., amino, acylamino, sulfonamido) to explore interactions with the target enzyme's 5'-binding pocket. nih.gov

Varying the C5-Substituent: Replacing the 5-fluoro group on the uracil ring with other small, electron-withdrawing groups (e.g., chloro, bromo, cyano, ethynyl) could fine-tune the molecule's ability to inhibit target enzymes like thymidylate synthase or viral polymerases.

Introducing 4'-Substitutions: Inspired by the success of 4'-azido and 4'-ethynyl nucleosides, introducing a small substituent at the 4'-position of the sugar ring could further lock the conformation and enhance antiviral potency. acs.orgnih.govnih.gov The synthesis of a 2'-Deoxy-2'-β-fluoro-4'-azido-5-fluorouridine analog, which combines the features of Azvudine with a 5-fluorouracil base, has been reported as a potential anti-HIV agent, demonstrating this design principle in action. researchgate.net

Prodrug Approaches: To improve cellular uptake and phosphorylation efficiency, the 5'-position can be modified to create phosphoramidate (B1195095) prodrugs (ProTides). This strategy has been successfully used for many nucleoside analogs, delivering the active monophosphate form inside the cell more efficiently. nih.gov

By systematically combining these modifications, researchers can generate novel analogs of this compound with potentially superior therapeutic profiles.

Preclinical Pharmacological Studies in Non Human Models

Strategies for Enhanced Therapeutic Efficacy in Preclinical Research

Prodrug Design and Development

A primary strategy to enhance the effectiveness of 5'-Azido-2',5'-dideoxy-2'-fluorouridine involves its conversion into prodrugs. Prodrugs are inactive or less active precursors that are metabolized into the active drug within the body. This approach can improve the parent drug's pharmacokinetic and pharmacodynamic properties.

Phosphoramidate (B1195095) Prodrugs for Improved Intracellular Delivery

Phosphoramidate prodrugs represent a sophisticated method to improve the intracellular concentration of the active form of nucleoside analogs. This strategy involves masking the phosphate (B84403) group of the nucleotide analog with an amino acid ester and an aryl group. This modification helps the compound to bypass the initial, often inefficient, phosphorylation step catalyzed by cellular kinases, which can be a rate-limiting factor in the activation of the drug.

While specific studies on phosphoramidate prodrugs of this compound are not extensively documented, research on structurally similar compounds provides compelling evidence for this approach's potential. For instance, a series of novel 4-chlorophenyl N-alkyl phosphoramidates of the related compound, 3'-azido-2',3'-dideoxy-5-fluorouridine (B8681012), were synthesized and evaluated for their cytotoxic activity in human cancer cell lines. nih.govnih.gov The results demonstrated that these phosphoramidate derivatives, particularly those with N-ethyl and N-propargyl substituents, exhibited significantly higher cytotoxic activity against cervical (HeLa), oral (KB), and breast (MCF-7) cancer cells compared to the parent nucleoside. nih.govnih.gov This suggests that a phosphoramidate strategy could similarly enhance the intracellular delivery and subsequent efficacy of this compound.

Table 1: Cytotoxic Activity of 3'-azido-2',3'-dideoxy-5-fluorouridine Phosphoramidate Analogs

Lipid Conjugates for Enhanced Bioavailability and Pharmacokinetics

Another promising prodrug approach is the conjugation of the nucleoside analog with lipids. Lipid-drug conjugates (LDCs) are designed to increase the lipophilicity of a drug, which can lead to improved oral bioavailability and better penetration through biological membranes. The covalent attachment of lipids, such as fatty acids, can leverage lipid metabolic pathways for absorption and distribution.

Molecular Hybridization and Bioconjugation Approaches

Molecular hybridization involves combining two or more pharmacophores into a single molecule to create a hybrid with potentially enhanced activity or a dual mode of action. Bioconjugation, a related strategy, involves linking the drug to another molecule, such as a peptide, antibody, or fluorescent tag, to improve its targeting, imaging, or therapeutic properties.

The 5'-azido group in this compound is a key functional group for bioconjugation via "click chemistry." dovepress.com Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), allows for the efficient and specific covalent linkage of the azido-modified nucleoside to molecules containing an alkyne group. nih.govdovepress.comnih.govmdpi.com

This opens up numerous possibilities for enhancing the therapeutic efficacy of this compound. For example, it could be conjugated to:

Targeting Ligands: Peptides or antibodies that recognize specific receptors on cancer cells could be attached to deliver the drug selectively to tumors, thereby increasing its potency and reducing systemic toxicity.

Fluorescent Dyes: The attachment of fluorescent molecules would enable the tracking and imaging of the drug's distribution in living cells and organisms, which is valuable for preclinical research. nih.govnih.gov

Other Bioactive Molecules: Hybrid molecules could be created by conjugating this compound with another chemotherapeutic agent to achieve a synergistic effect.

The versatility of the azido (B1232118) group makes this compound a valuable platform for developing sophisticated, multifunctional therapeutic agents.

Combination Strategies with Other Therapeutic Agents in Preclinical Models

Combining therapeutic agents with different mechanisms of action is a cornerstone of cancer therapy. This approach can lead to synergistic effects, overcome drug resistance, and allow for lower doses of individual agents, potentially reducing toxicity.

While specific preclinical studies on combination therapies involving this compound are limited, the broader class of fluoropyrimidines, to which it belongs, has been extensively studied in combination regimens. A common strategy is to combine fluoropyrimidines with platinum-based drugs like cisplatin (B142131). For instance, a phase II study of the related compound 5'-deoxy-5-fluorouridine (a prodrug of 5-fluorouracil) in combination with cisplatin demonstrated a significant response rate in patients with advanced gastric cancer. nih.gov The rationale for such combinations is that the two agents have different mechanisms of action—fluoropyrimidines inhibit DNA synthesis, while cisplatin causes DNA cross-linking—leading to enhanced tumor cell killing.

Given this precedent, it is plausible that this compound could be effectively combined with other chemotherapeutic agents, targeted therapies, or radiation in preclinical models to enhance its antitumor activity. Future studies are warranted to explore these potential synergistic combinations.

Table 2: Chemical Compound Names

Future Research Directions for 5 Azido 2 ,5 Dideoxy 2 Fluorouridine

Exploration of Novel Synthetic Methodologies

The synthesis of nucleoside analogs is a complex process that often requires multiple steps and careful control of stereochemistry. Future research should focus on developing more efficient and scalable synthetic routes to 5'-Azido-2',5'-dideoxy-2'-fluorouridine.

Another area of exploration is the use of alternative starting materials and reagents. Research into the synthesis of related compounds, such as 5-trifluoromethyl-5'-azido-2',5'-dideoxyuridine, has demonstrated the feasibility of converting a precursor like 5-trifluoromethyl-2'-deoxyuridine to its 5'-azido derivative. nih.gov A similar strategy could be investigated for the fluorinated analog. Furthermore, the synthesis of 2'-Deoxy-2'-β-fluoro-4'-azido-5-fluorouridine, a structurally related compound with anti-HIV activity, involved a multi-step process starting from 1,3,5-O-tribenzoyl-2-deoxy-2-fluoro-D-arabinofuranoside. researchgate.net Investigating similar intermediates and reaction sequences could provide a viable pathway to this compound.

The development of stereoselective glycosylation reactions is also crucial for ensuring the correct configuration at the anomeric center, which is often critical for biological activity. Exploring novel catalysts and reaction conditions for the coupling of the fluorinated and azidated sugar moiety with the uracil (B121893) base could lead to more efficient and selective syntheses.

Identification of New Biological Targets and Pathways

The biological activity of this compound is anticipated to stem from its role as a nucleoside analog that can interfere with nucleic acid metabolism. Future research should aim to precisely identify its molecular targets and the cellular pathways it modulates.

Initial hypotheses suggest that this compound may act as an inhibitor of DNA synthesis and induce apoptosis, similar to other purine (B94841) and pyrimidine (B1678525) analogs. acs.org A primary target for many fluoropyrimidine nucleosides is thymidylate synthase (TS), a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP). The active metabolite of 5-fluorouracil (B62378) (5-FU), 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), is a potent inhibitor of TS. nih.govnih.govmedchemexpress.com It is plausible that this compound, after intracellular phosphorylation, could also target TS. Therefore, in vitro assays measuring the inhibitory activity of the phosphorylated form of the compound on purified TS would be a critical first step.

Beyond TS, the incorporation of the analog into DNA and/or RNA is another potential mechanism of action. The presence of the 2'-fluoro and 5'-azido modifications may influence its recognition by DNA and RNA polymerases. Studies on related compounds like 5-azidomethyl-2'-deoxyuridine (B518367) (5-AmdU) have shown its incorporation into replicating DNA. jenabioscience.com Therefore, experiments to determine if this compound or its triphosphate derivative is a substrate for cellular or viral polymerases are essential.

Furthermore, comprehensive cellular and molecular biology studies are needed to elucidate the downstream effects of this compound. This includes analyzing its impact on cell cycle progression, the induction of apoptosis through various signaling pathways (e.g., caspase activation), and its potential to cause DNA damage. Techniques such as flow cytometry, Western blotting, and gene expression profiling can provide valuable insights into its mechanism of action. Given the observed antiviral activity of similar azido-nucleosides, screening against a panel of viruses, particularly those reliant on reverse transcriptase or viral polymerases, would also be a valuable avenue of research. researchgate.netnih.govnih.gov

Development of Advanced Drug Delivery Systems

The therapeutic efficacy of nucleoside analogs can often be limited by factors such as poor solubility, rapid metabolism, and non-specific toxicity. The development of advanced drug delivery systems for this compound could help overcome these challenges and enhance its therapeutic potential.

Liposomal Formulations: Liposomes are versatile drug carriers that can encapsulate both hydrophilic and lipophilic drugs, improve their pharmacokinetic profiles, and facilitate targeted delivery. Research on liposomal formulations of 5-fluorouridine (B13573) (5-FUR) and its prodrugs has shown promise in enhancing their antitumor activity. nih.gov Similarly, various methods have been explored to improve the encapsulation efficiency of 5-FU in liposomes, such as the thin-film hydration method and passive loading with small volume incubation. dergipark.org.trturkjps.org These techniques could be adapted for this compound, potentially increasing its stability and enabling controlled release.

Nanoparticle-Based Delivery: Polymeric nanoparticles offer another promising platform for drug delivery. For instance, polybutylcyanoacrylate nanoparticles loaded with 5-FU have been successfully used in the local treatment of basal cell carcinoma. nih.gov Encapsulating this compound into biodegradable and biocompatible nanoparticles could protect it from premature degradation, prolong its circulation time, and potentially target it to tumor tissues through the enhanced permeability and retention (EPR) effect. Formulations using materials like cellulose (B213188) fibers have also shown potential for the controlled release of 5-FU and could be explored. dovepress.com

Prodrug Strategies: The synthesis of prodrugs is a well-established approach to improve the physicochemical and pharmacokinetic properties of drugs. For this compound, this could involve modifications that enhance its lipophilicity for better membrane permeability or target specific enzymes for activation. For example, phosphoramidate (B1195095) prodrugs of 3'-azido-2',3'-dideoxy-5-fluorouridine (B8681012) have been synthesized and shown to have cytotoxic activity. unesp.br A similar approach could be applied to the 5'-azido analog.

Comparative Studies with Clinically Established Nucleoside Analogs

To understand the potential clinical utility of this compound, it is essential to conduct comparative studies with clinically established nucleoside analogs. These studies will help to benchmark its efficacy and selectivity.

Comparison with 5-Fluorouracil (5-FU) and its Derivatives: 5-FU is a cornerstone of chemotherapy for various cancers. nih.gov Comparative in vitro cytotoxicity assays on a panel of cancer cell lines would be necessary to determine if this compound offers any advantages in terms of potency or spectrum of activity over 5-FU and its active metabolite, floxuridine (B1672851) (FUDR). nih.gov Studies comparing 5'-deoxy-5-fluorouridine (5'-DFUR) with 5-FU have shown that 5'-DFUR can have a better therapeutic index. nih.gov A similar assessment for this compound would be highly informative.

Comparison with Gemcitabine (B846): Gemcitabine (2',2'-difluorodeoxycytidine) is another important nucleoside analog used in the treatment of various solid tumors. Its mechanism of action involves incorporation into DNA, leading to chain termination. Comparative studies evaluating the effects of this compound and gemcitabine on DNA synthesis, cell cycle arrest, and apoptosis induction would provide valuable information about their respective mechanisms and potential for differential application.

Comparison with Trifluridine (B1683248): Trifluridine, another fluorinated pyrimidine analog, is a component of the oral anticancer agent Lonsurf®. It is primarily incorporated into DNA, leading to DNA dysfunction. Comparing the extent and consequences of DNA incorporation of this compound with that of trifluridine would be a key area of investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.